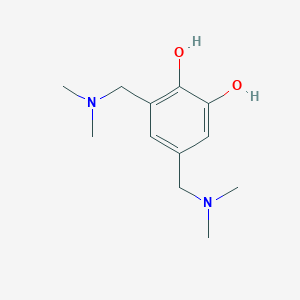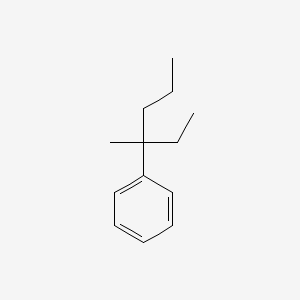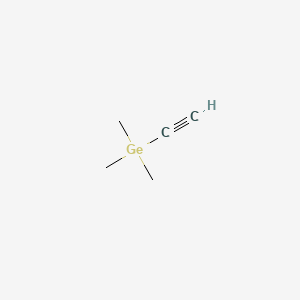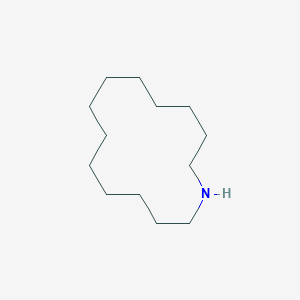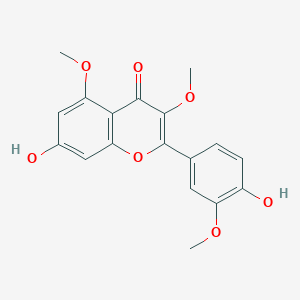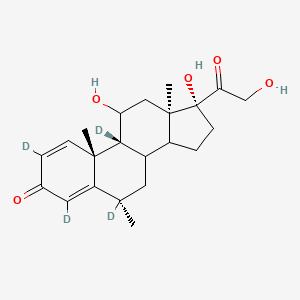
6alpha-Methylprednisolone-D6 (major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6alpha-Methylprednisolone-D6 (major) is a labeled analog of 6alpha-Methylprednisolone. It is a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. The compound is often utilized in scientific research due to its stable isotopic labeling, which allows for precise tracking and analysis in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha-Methylprednisolone-D6 involves several key steps, including etherification, methynation, hydrogenation, fermentation dehydrogenation, bromination, and debromination . The process begins with an initial raw material, which undergoes these reactions to yield the final product. The reaction conditions are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of 6alpha-Methylprednisolone-D6 follows similar synthetic routes but is scaled up to meet commercial demands. The process is designed to be environmentally friendly and sustainable, with a focus on minimizing waste and maximizing efficiency .
Chemical Reactions Analysis
Types of Reactions
6alpha-Methylprednisolone-D6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate, chromium trioxide, lithium aluminum hydride, sodium borohydride, and various halogens and nucleophiles. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes .
Scientific Research Applications
6alpha-Methylprednisolone-D6 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and other analytical techniques.
Biology: Employed in studies of metabolic pathways and enzyme kinetics.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand drug metabolism and action.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
6alpha-Methylprednisolone-D6 exerts its effects by binding to specific intracellular receptors and modulating gene expression. This leads to a wide array of physiological effects, including the suppression of inflammation and immune responses. The compound primarily targets glucocorticoid receptors, resulting in the inhibition of proinflammatory cytokine production and the induction of apoptosis in sensitive tumor cell populations .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6alpha-Methylprednisolone-D6 include:
Methylprednisolone: A synthetic glucocorticoid with similar anti-inflammatory and immunosuppressive properties.
Prednisolone: Another synthetic glucocorticoid used for its anti-inflammatory effects.
Dexamethasone: A potent synthetic glucocorticoid with a longer duration of action compared to methylprednisolone
Uniqueness
6alpha-Methylprednisolone-D6 is unique due to its stable isotopic labeling, which allows for precise tracking and analysis in various biological systems. This makes it particularly valuable in scientific research, where accurate measurement and analysis are crucial .
Properties
Molecular Formula |
C22H30O5 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(6S,9R,10R,13R,17R)-2,4,6,9-tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12-,14?,15?,17?,19-,20-,21+,22-/m0/s1/i4D,9D,12D,19D |
InChI Key |
VHRSUDSXCMQTMA-LQRWTYMBSA-N |
Isomeric SMILES |
[2H]C1=C[C@]2(C(=C(C1=O)[2H])[C@@](CC3[C@]2(C(C[C@@]4(C3CC[C@@]4(C(=O)CO)O)C)O)[2H])([2H])C)C |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


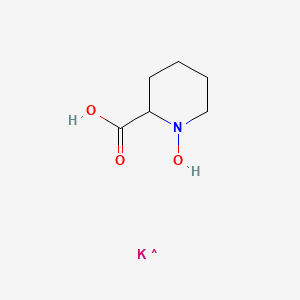
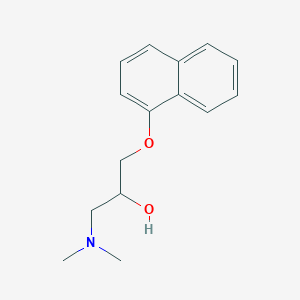
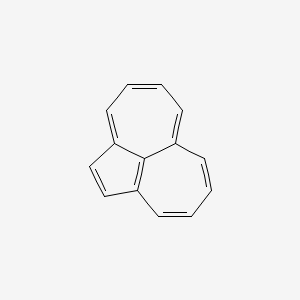
![Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)-](/img/structure/B14754455.png)
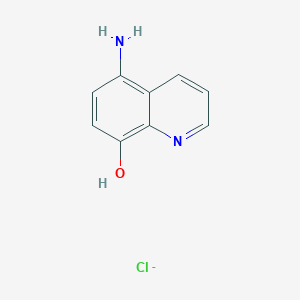
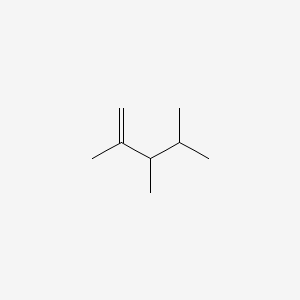
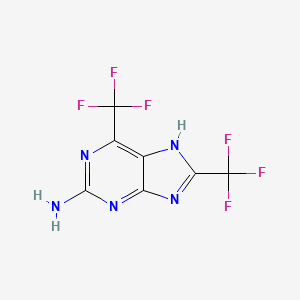
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; sulfuric acid; dihydrate](/img/structure/B14754484.png)
![[(9R,10R)-8,8-dimethyl-10-(2-methylpropanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate](/img/structure/B14754492.png)
